molecular formula C14H25NO3 B1394006 Tert-butyl cyclohexyl(3-oxopropyl)carbamate CAS No. 917021-59-1

Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Cat. No.: B1394006
CAS No.: 917021-59-1
M. Wt: 255.35 g/mol
InChI Key: SGRWPLVMCBYFOH-UHFFFAOYSA-N
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Description

Tert-butyl cyclohexyl(3-oxopropyl)carbamate (CAS 917021-59-1) is a carbamate-protected amine derivative with the molecular formula C₁₄H₂₅NO₃ and a molecular weight of 255.35 g/mol . This compound, which features a cyclohexyl group and a 3-oxopropyl chain stabilized by a tert-butoxycarbonyl (Boc) protecting group, is a stable and versatile intermediate in organic synthesis . Its primary research value lies in its role as a building block for the development of pharmaceuticals and agrochemicals, as the Boc group can be readily removed under acidic conditions to reveal the free amine for further derivatization . In medicinal chemistry research, this compound serves as a precursor for investigating potential therapeutic agents. Structural analogues and carbamate derivatives are explored for various biological activities, with studies indicating potential in areas such as antiviral and anticancer research . The mechanism of action for related carbamate compounds can involve interactions with specific molecular targets like enzymes or receptors, potentially leading to the inhibition of critical biological pathways . The compound is characterized by techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity . It is offered with a high purity guarantee (98+%) and requires storage in an inert atmosphere at freezer temperatures (under -20°C) to maintain stability . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl N-cyclohexyl-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWPLVMCBYFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693116
Record name tert-Butyl cyclohexyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917021-59-1
Record name tert-Butyl cyclohexyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production

Industrial production involves large-scale synthesis using automated reactors. The process includes precise reagent addition, temperature regulation, and continuous monitoring to maintain product quality. The final product is purified through crystallization or distillation.

Detailed Synthesis Protocol

  • Preparation of Cyclohexyl(3-oxopropyl)amine:

    • This intermediate can be prepared through the reaction of cyclohexylamine with 3-oxopropyl halides in the presence of a base.
  • Reaction with Tert-butyl Carbamate:

    • The prepared cyclohexyl(3-oxopropyl)amine is then reacted with tert-butyl carbamate in a suitable solvent.
    • The reaction mixture is stirred under controlled conditions until completion.
  • Purification:

    • The crude product is purified using techniques such as column chromatography or recrystallization.

Analysis of Reaction Conditions

Reaction Parameter Optimal Conditions Impact on Yield
Solvent Chloroform or Methanol High Solubility
Temperature Controlled (e.g., 0°C to 25°C) Prevents Side Reactions
Reaction Time Several Hours Ensures Complete Conversion

Spectroscopic Characterization

Comparison with Similar Compounds

Tert-butyl cyclohexyl(3-oxopropyl)carbamate shares structural similarities with other carbamate derivatives, such as N-tert-butyl-N-[(1R,4R)-4-(2-oxopropyl)cyclohexyl]carbamate. However, differences in functional groups and stereochemistry can significantly affect their biological activities and synthetic utilities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclohexyl(3-oxopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

Tert-butyl cyclohexyl(3-oxopropyl)carbamate serves as a reagent in organic synthesis and as a protecting group for amines. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in synthetic chemistry.

Biology

In biological research, this compound is utilized in the synthesis of biologically active molecules and acts as a probe in biochemical studies. Its structural features allow it to interact with biological targets, which can lead to insights into enzyme activity and receptor interactions.

Medicine

The compound is under investigation for potential therapeutic effects , particularly in drug development. Preliminary studies have indicated its possible roles in antiviral and anticancer activities:

Antiviral Activity

Research has shown that derivatives of carbamate compounds exhibit antiviral properties against HIV. For instance, certain configurations demonstrated significant anti-HIV activity with an effective concentration (EC50) value of 1.2 µM, suggesting therapeutic potential for related structures.

Anticancer Activity

Studies have highlighted the anticancer potential of similar compounds, with certain derivatives inducing apoptosis in cancer cell lines. Flow cytometry results indicated that these compounds accelerated apoptosis in a dose-dependent manner, reinforcing their candidacy as therapeutic agents in oncology .

Study 1: Anti-HIV Activity

A study examining multivalent agents containing specific phenolic moieties found that certain configurations maintained selective activity against HIV-1. The presence of hydroxyl groups was crucial for enhancing interactions with viral targets.

Study 2: Anticancer Efficacy

Another investigation focused on evaluating the anticancer effects of related compounds found that modifications in side chains significantly influenced their cytotoxic properties against various cancer cell lines .

Mechanism of Action

The mechanism of action of tert-butyl cyclohexyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties Reference
tert-Butyl cyclohexyl(3-oxopropyl)carbamate 917021-59-1 C₁₄H₂₅NO₃ 255.35 Cyclohexyl, 3-oxopropyl, Boc High purity (96%), used in reductive alkylation and peptide synthesis
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 C₁₀H₁₇NO₃ 199.25 Cyclopentyl, oxo, Boc Lower molecular weight, higher solubility (Log S = -2.38)
tert-Butyl ((3-oxocyclohexyl)methyl)carbamate 1260836-35-8 C₁₂H₂₁NO₃ 227.30 Cyclohexylmethyl, oxo, Boc Similarity score: 0.98; enhanced steric hindrance
tert-Butyl (4-oxopentyl)carbamate 197358-56-8 C₁₀H₁₉NO₃ 201.26 Linear 4-oxopentyl, Boc Similarity score: 0.93; linear chain increases flexibility
tert-Butyl trans-4-(3-hydroxypropyl)cyclohexylcarbamate 1212142-46-5 C₁₄H₂₇NO₃ 257.37 trans-Cyclohexyl, 3-hydroxypropyl, Boc Hydroxyl group improves hydrophilicity (PSA = 58.2 Ų)

Critical Analysis of Key Differences

Steric and Electronic Effects :

  • Cyclohexyl vs. cyclopentyl rings: Cyclohexyl groups provide greater conformational stability but lower solubility compared to cyclopentyl analogues .
  • Oxo vs. hydroxyl groups: The 3-oxo group in the target compound increases electrophilicity, facilitating nucleophilic additions, while hydroxyl derivatives prioritize hydrogen bonding .

Synthetic Utility :

  • The Boc group in this compound is selectively cleaved under acidic conditions (e.g., HCl/dioxane), whereas analogues with cyclopropane or pyrimidine linkages require specialized deprotection methods .

Biological Performance :

  • Linear-chain carbamates (e.g., tert-butyl (4-oxopentyl)carbamate) exhibit higher metabolic stability but reduced target affinity compared to cyclic derivatives .

Biological Activity

Tert-butyl cyclohexyl(3-oxopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its application in therapeutic contexts. This article compiles research findings, case studies, and detailed analyses of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₇NO₃
Molecular Weight199.25 g/mol
Boiling PointNot specified
CAS Number847416-99-3
InChI KeyCLOXAWYNXXEWBT-UHFFFAOYSA-N

This compound features a tert-butyl group attached to a cyclohexyl moiety, with a carbamate functional group that may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with specific biological targets, influencing pathways relevant to various diseases. For instance, studies on related carbamates suggest they can inhibit certain enzymes or modulate receptor activities, potentially affecting cellular processes such as apoptosis and proliferation.

Antiviral Activity

Preliminary studies have shown that derivatives of carbamate compounds exhibit antiviral activity, particularly against HIV. A tetrapodal derivative linked through an amide group demonstrated significant anti-HIV activity with an EC50 value of 1.2 µM, indicating a promising therapeutic potential for similar structures . The structure-activity relationship (SAR) studies highlight the importance of specific functional groups and their spatial arrangement in enhancing biological efficacy.

Anticancer Activity

The anticancer potential of related compounds has also been investigated. For instance, certain derivatives showed cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the micromolar range. These findings suggest that modifications in the side chains or functional groups can significantly influence the anticancer properties of carbamate derivatives .

Study 1: Anti-HIV Activity

In a study examining the anti-HIV efficacy of multivalent agents containing 1-substituted 2,3,4-trihydroxyphenyl moieties, it was found that these compounds exhibited selective activity against HIV-1. The tetrapodal configuration was essential for maintaining antiviral activity, with the presence of hydroxyl groups enhancing interaction with viral targets .

Study 2: Anticancer Efficacy

Another study focused on evaluating the anticancer effects of similar compounds found that certain derivatives could induce apoptosis in cancer cell lines. Flow cytometry results indicated that these compounds accelerated apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in oncology .

Q & A

Q. What are the standard synthetic routes for tert-butyl cyclohexyl(3-oxopropyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step pathways involving:

  • Condensation reactions : For example, coupling tert-butyl-protected amines with chlorinated pyrimidines using NaHCO₃ in THF to form intermediates .
  • Nitro group reduction : Fe powder with NH₄Cl in EtOH reduces nitro intermediates to amines (e.g., Step 2 in ), requiring reflux conditions and careful pH control to avoid over-reduction .
  • Purification : Column chromatography with gradients of EtOAc/hexanes is critical for isolating high-purity intermediates (e.g., Step 3 in ) . Optimization focuses on temperature control (e.g., 100°C for cyclization in NMP, Step 4 in ) and stoichiometric ratios to minimize side products .

Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?

  • Mass Spectrometry (MS) : ESI+ confirms molecular ions (e.g., m/z 386 [M+H]⁺ for intermediate 193 in ) .
  • NMR : ¹H NMR resolves stereoisomers (e.g., cis:trans = 2:9 in ) and functional groups like the tert-butyl moiety (δ ~1.4 ppm) and carbonyl signals (δ ~170 ppm in ¹³C NMR) .
  • Chromatography : HPLC with UV detection monitors reaction progress and purity (>95% by area) .

Advanced Research Questions

Q. How can contradictory spectral data during stereoisomer analysis be resolved?

Contradictions in isomer ratios (e.g., ) arise from dynamic equilibria or competing reaction pathways. Solutions include:

  • Low-temperature NMR : Stabilizes transient intermediates for clearer isomer identification .
  • Chiral chromatography : Separates enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) .
  • X-ray crystallography : Definitive structural assignment for crystalline intermediates .

Q. What mechanistic insights explain the role of palladium catalysts in coupling reactions involving this compound?

Pd-catalyzed cross-coupling (e.g., , Step 1) follows a ligand-assisted mechanism :

  • Oxidative addition : Pd⁰ inserts into the C-Cl bond of pyrimidine derivatives.
  • Transmetallation : BINAP ligands facilitate electron transfer between Pd and amine substrates.
  • Reductive elimination : Forms C-N bonds with retention of stereochemistry . Catalyst loading (e.g., 5 mol% Pd₂(dba)₃) and ligand choice (e.g., BINAP) significantly impact yield and selectivity .

Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity?

  • Stability : The tert-butyl group sterically shields the carbamate, enhancing resistance to hydrolysis under acidic/basic conditions (pH 2–10) .
  • Reactivity : The 3-oxopropyl moiety participates in nucleophilic additions (e.g., with amines or hydrazines) for further functionalization .
  • Thermal degradation : TGA data show decomposition above 200°C, making it unsuitable for high-temperature reactions without inert atmospheres .

Q. What strategies mitigate low yields in cyclization steps (e.g., Step 4 in )?

  • Solvent effects : Polar aprotic solvents like NMP improve cyclization efficiency by stabilizing transition states .
  • Catalytic additives : DMAP or pyridine accelerates intramolecular amide bond formation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C for 30 min) while maintaining yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl cyclohexyl(3-oxopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl cyclohexyl(3-oxopropyl)carbamate

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